

Tofogliflozin vs. Placebo: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	TOFOGLIFLOZIN	
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An objective analysis of the clinical trial performance of **tofogliflozin**, a selective sodiumglucose cotransporter 2 (SGLT2) inhibitor, in comparison to placebo for the treatment of type 2 diabetes mellitus.

This guide provides a comprehensive overview of the efficacy and safety of **tofogliflozin** as demonstrated in placebo-controlled clinical trials. The data and methodologies presented are intended for researchers, scientists, and drug development professionals to facilitate an indepth understanding of **tofogliflozin**'s clinical profile.

Efficacy Data

Tofogliflozin has been shown to significantly improve glycemic control and related metabolic parameters compared to placebo in patients with type 2 diabetes.

Glycemic Control

Multiple studies have demonstrated that **tofogliflozin**, at various dosages, leads to a statistically significant reduction in HbA1c levels compared to placebo. In a combined Phase 2 and 3 study, the least squares mean change in HbA1c from baseline at week 24 was significantly greater in the **tofogliflozin** groups (10 mg, 20 mg, and 40 mg) than in the placebo group.[1][2] Specifically, the placebo-adjusted mean changes were -0.769% for the 10 mg dose, -0.990% for the 20 mg dose, and -0.842% for the 40 mg dose.[3] Another study reported a significant reduction in HbA1c of -0.59% with **tofogliflozin** compared to placebo when used as an add-on to insulin therapy.[4]



Efficacy Endpoint	Tofogliflozi n (10 mg)	Tofogliflozi n (20 mg)	Tofogliflozi n (40 mg)	Placebo	Reference
Change in HbA1c from Baseline (%)	-0.797	-1.017	-0.870	-0.028	[1][5]
Placebo- Adjusted Change in HbA1c (%)	-0.769	-0.990	-0.842	-	[3]

Other Metabolic Parameters

Beyond glycemic control, **tofogliflozin** has demonstrated beneficial effects on body weight and blood pressure. Compared to placebo, patients treated with **tofogliflozin** experienced a significant reduction in body weight.[1][3][5] Placebo-adjusted differences in body weight reduction were -1.87 kg, -2.50 kg, and -2.61 kg for the 10 mg, 20 mg, and 40 mg **tofogliflozin** doses, respectively.[3] Furthermore, significant reductions in both systolic and diastolic blood pressure have been observed with **tofogliflozin** treatment compared to placebo.[3][5]



Efficacy Endpoint	Tofogliflozi n (10 mg)	Tofogliflozi n (20 mg)	Tofogliflozi n (40 mg)	Placebo	Reference
Placebo- Adjusted Change in Body Weight (kg)	-1.87	-2.50	-2.61	-	[3][5]
Change in Systolic Blood Pressure (mmHg)	-6.8	-7.6	-9.4	-3.2	[3]
Change in Diastolic Blood Pressure (mmHg)	-5.6	-4.1	-4.1	-1.4	[3]

Safety Profile

The safety of **tofogliflozin** has been evaluated in numerous clinical trials. While generally well-tolerated, some adverse events are known to be associated with the SGLT2 inhibitor class.

Adverse Events

Common adverse drug reactions reported in clinical trials include pollakiuria (frequent urination), thirst, and an increase in blood ketone bodies.[3] The incidence of hypoglycemia with **tofogliflozin** monotherapy is low due to its insulin-independent mechanism of action.[1][2] [6] However, when used as an add-on to insulin therapy, the incidence of hypoglycemia can be higher in the **tofogliflozin** group compared to placebo.[4]

Events of special interest for SGLT2 inhibitors include urinary tract infections and genital infections.[5] In some studies, the incidence of these infections was higher in the **tofogliflozin** groups compared to placebo, though they were generally mild to moderate in severity.[3]



Adverse Event	Tofogliflozin	Placebo	Reference
Hypoglycemia (as add-on to insulin)	Higher incidence	Lower incidence	[4]
Urinary Tract Infections	Higher incidence in some studies	Lower incidence	[3]
Genital Infections	Higher incidence in some studies	Lower incidence	[3]

Experimental Protocols

The clinical trials assessing **tofogliflozin** versus placebo are typically designed as multicenter, randomized, double-blind, parallel-group studies.[1][2]

Inclusion and Exclusion Criteria:

- Inclusion: Patients are typically adults with type 2 diabetes mellitus who have inadequate glycemic control despite diet and exercise therapy, or with a stable dose of other antidiabetic medications.[1][2]
- Exclusion: Common exclusion criteria include type 1 diabetes, a history of diabetic ketoacidosis, and severe renal impairment.

Treatment:

- Patients are randomly assigned to receive a once-daily oral dose of tofogliflozin (e.g., 10 mg, 20 mg, or 40 mg) or a matching placebo.[1][2]
- The treatment duration in pivotal trials is often 24 to 52 weeks.[1][2][4]

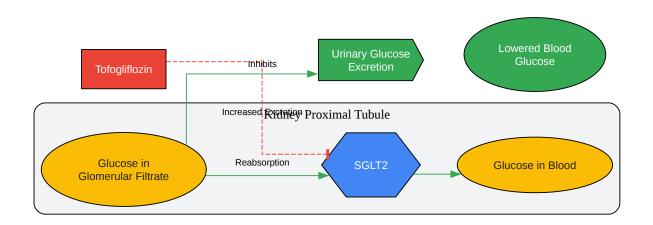
Endpoints:

 Primary Efficacy Endpoint: The primary outcome measured is typically the change in HbA1c from baseline to the end of the treatment period.[1][2]



- Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose, 2-hour postprandial glucose, body weight, and blood pressure.[1][2][5]
- Safety Endpoints: Safety is assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[4]

Visualizations Signaling Pathway of Tofogliflozin

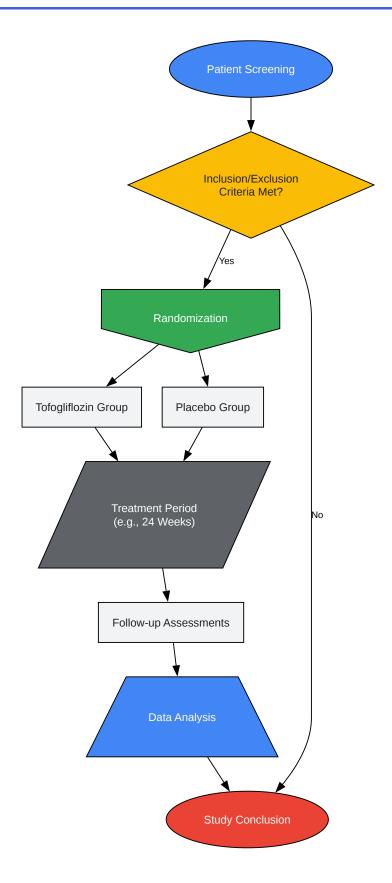


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Mechanism of action of tofogliflozin.

Experimental Workflow of a Tofogliflozin Clinical Trial



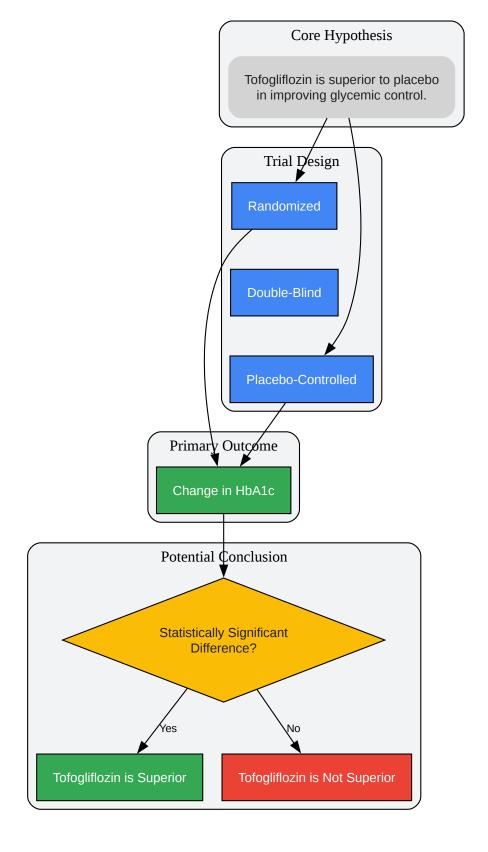


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Typical workflow of a randomized controlled trial.



Logical Relationships in Tofogliflozin vs. Placebo Trial Design





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Logical framework of the clinical trial design.

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